molecular formula C13H22Cl2N4 B2492103 (2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride CAS No. 1240527-76-7

(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride

Cat. No. B2492103
CAS RN: 1240527-76-7
M. Wt: 305.25
InChI Key: GJAKHRPRAGUAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4. It has a molecular weight of 305.25 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines . The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .


Molecular Structure Analysis

The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) are described in a study . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .


Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-hydrazinopyridines proceeds through a 5-endo-dig cyclization to form imidazo . When using highly electron-deficient 2-hydrazinopyridines, the [1,2,4]triazolo[4,3-a]pyridines obtained were converted into [1,2,4]triazolo[1,5-a]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride” include its molecular weight and molecular formula . Further details about its boiling point, density, and other properties are not available in the retrieved information.

Scientific Research Applications

  • Chemical Synthesis : Research has shown the efficacy of using triazolopyridines, a class to which the specified compound belongs, in the synthesis of diverse heterocyclic compounds. For instance, Ibrahim et al. (2011) demonstrated the facile synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the versatile applications of these compounds in chemical synthesis (Ibrahim et al., 2011).

  • Pharmaceutical Applications : Mishchuk et al. (2016) studied functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. Their research found potential utility in drug design, particularly for compounds stimulating GLP-1 secretion, which could be significant in anti-diabetes drug leads (Mishchuk et al., 2016).

  • Structural and Optical Properties : Dymińska et al. (2022) explored the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound. This research provides insights into the structural behavior and potential applications in optoelectronics or as a luminescent material (Dymińska et al., 2022).

  • Antitumor and Antibacterial Properties : Several studies have investigated the antitumor and antibacterial properties of triazolopyridine derivatives. For example, Hafez and El-Gazzar (2009) demonstrated the potential antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds, indicating their potential in cancer treatment (Hafez & El-Gazzar, 2009). Similarly, Sadana et al. (2003) synthesized triazolo[4,3-a] pyridines with notable antibacterial activity, highlighting their potential in combating bacterial infections (Sadana et al., 2003).

Mechanism of Action

The mechanism of action of similar compounds involves inhibitory activities towards c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

properties

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.2ClH/c1-3-6-11(2)9-14-10-13-16-15-12-7-4-5-8-17(12)13;;/h4-5,7-8,11,14H,3,6,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAKHRPRAGUAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CNCC1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.